molecular formula C18H19FN2O B11357032 5-fluoro-2-{1-[4-(propan-2-yl)phenoxy]ethyl}-1H-benzimidazole

5-fluoro-2-{1-[4-(propan-2-yl)phenoxy]ethyl}-1H-benzimidazole

Cat. No.: B11357032
M. Wt: 298.4 g/mol
InChI Key: YRVTUPRQJVGHIG-UHFFFAOYSA-N
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Description

5-Fluoro-2-{1-[4-(propan-2-yl)phenoxy]ethyl}-1H-1,3-benzodiazole is a synthetic organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-{1-[4-(propan-2-yl)phenoxy]ethyl}-1H-1,3-benzodiazole typically involves multiple steps, including the formation of the benzodiazole core and the introduction of the substituents. One common synthetic route is as follows:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving an o-phenylenediamine derivative and a suitable carbonyl compound, such as formic acid or its derivatives.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Phenoxyethyl Group: The phenoxyethyl group can be attached through a nucleophilic substitution reaction, where the phenol derivative reacts with an appropriate alkylating agent, such as ethyl bromide.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-{1-[4-(propan-2-yl)phenoxy]ethyl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst to reduce any double bonds or nitro groups present in the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the benzodiazole ring are replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

5-Fluoro-2-{1-[4-(propan-2-yl)phenoxy]ethyl}-1H-1,3-benzodiazole has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a lead molecule for the development of new drugs targeting various diseases, such as cancer, inflammation, and neurological disorders.

    Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes, receptors, and ion channels.

    Chemical Biology: The compound can serve as a probe to study biological pathways and mechanisms.

    Industrial Applications: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-fluoro-2-{1-[4-(propan-2-yl)phenoxy]ethyl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and other substituents on the benzodiazole ring can enhance its binding affinity and selectivity towards these targets. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-methyl-1H-benzodiazole: Similar structure but lacks the phenoxyethyl and isopropyl groups.

    2-{1-[4-(Propan-2-yl)phenoxy]ethyl}-1H-1,3-benzodiazole: Similar structure but lacks the fluorine atom.

    5-Fluoro-2-phenyl-1H-benzodiazole: Similar structure but has a phenyl group instead of the phenoxyethyl group.

Uniqueness

5-Fluoro-2-{1-[4-(propan-2-yl)phenoxy]ethyl}-1H-1,3-benzodiazole is unique due to the presence of the fluorine atom, phenoxyethyl group, and isopropyl group, which collectively contribute to its distinct chemical properties and potential applications. The combination of these substituents can enhance its biological activity, selectivity, and stability compared to similar compounds.

Properties

Molecular Formula

C18H19FN2O

Molecular Weight

298.4 g/mol

IUPAC Name

6-fluoro-2-[1-(4-propan-2-ylphenoxy)ethyl]-1H-benzimidazole

InChI

InChI=1S/C18H19FN2O/c1-11(2)13-4-7-15(8-5-13)22-12(3)18-20-16-9-6-14(19)10-17(16)21-18/h4-12H,1-3H3,(H,20,21)

InChI Key

YRVTUPRQJVGHIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC(C)C2=NC3=C(N2)C=C(C=C3)F

Origin of Product

United States

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